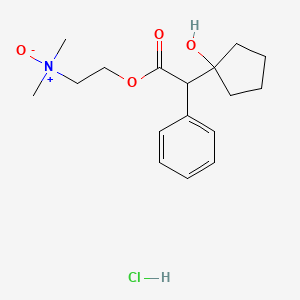
Cyclopentolate N-Oxide Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentolate N-Oxide Hydrochloride is a derivative of cyclopentolate, a muscarinic antagonist commonly used in ophthalmology. Cyclopentolate is primarily used to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes
准备方法
The synthesis of Cyclopentolate N-Oxide Hydrochloride involves several steps. The starting material, phenylacetic acid, reacts with ketocyclopentane to form 2-(1-hydroxycyclopentyl)phenylacetic acid . This intermediate undergoes a series of reactions, including substitution and salt formation, to yield Cyclopentolate Hydrochloride . The process is designed to be simple, safe, and suitable for industrial production .
化学反应分析
Cyclopentolate N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents such as dimethylamine can be used in substitution reactions to alter the chemical structure.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Cyclopentolate N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: This compound is used in ophthalmology for diagnostic purposes, similar to cyclopentolate.
作用机制
Cyclopentolate N-Oxide Hydrochloride exerts its effects by blocking muscarinic receptors in the muscles of the eye . This action prevents the eye from accommodating for near vision (cycloplegia) and causes dilation of the pupil (mydriasis) . The compound targets muscarinic receptors, leading to relaxation of the sphincter of the iris and the ciliary muscles .
相似化合物的比较
Cyclopentolate N-Oxide Hydrochloride is similar to other muscarinic antagonists such as atropine and scopolamine . it has a shorter duration of action compared to atropine, making it preferable for certain diagnostic procedures . Tropicamide is another similar compound, but it has an even shorter duration of action and is less reliable for detecting latent hyperopia .
Similar Compounds
- Atropine
- Scopolamine
- Tropicamide
This compound stands out due to its balanced duration of action and effectiveness in inducing mydriasis and cycloplegia .
属性
CAS 编号 |
2724726-92-3 |
|---|---|
分子式 |
C17H26ClNO4 |
分子量 |
343.8 g/mol |
IUPAC 名称 |
2-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxy-N,N-dimethylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-18(2,21)12-13-22-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H |
InChI 键 |
DPFRHQXQSFEXHG-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


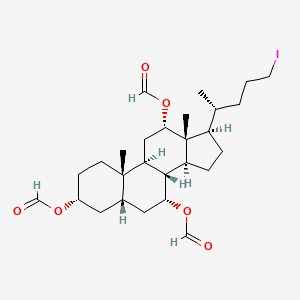
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
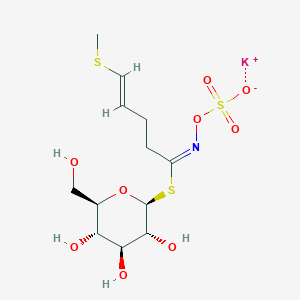
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)

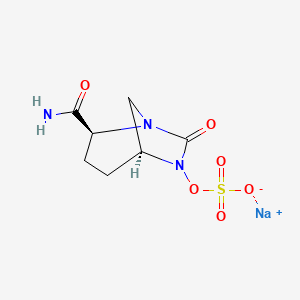
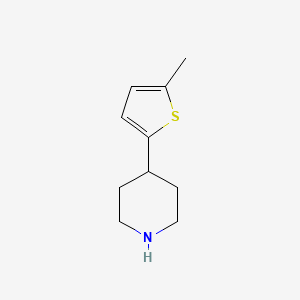
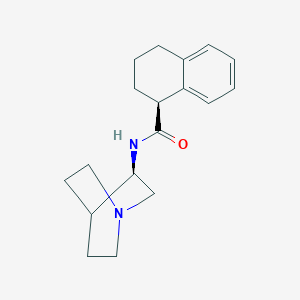
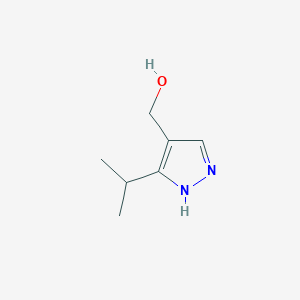
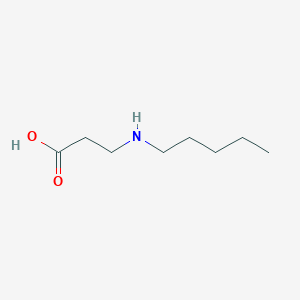
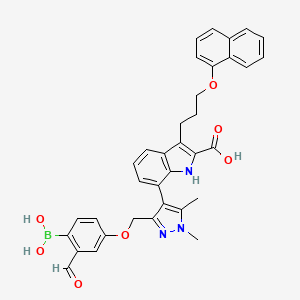
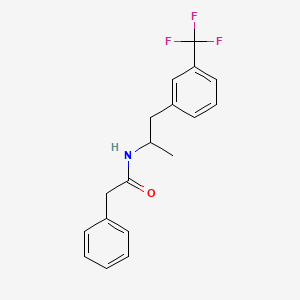
![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)
